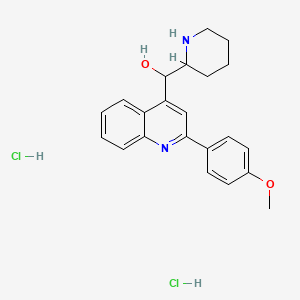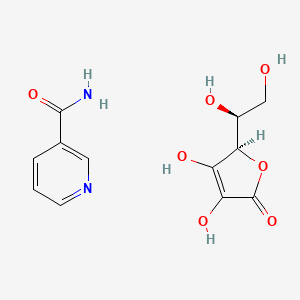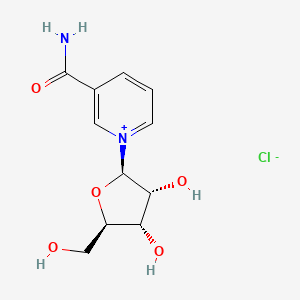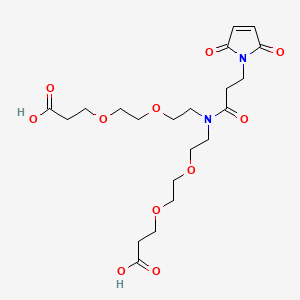
(2-(4-Methoxyphenyl)chinolin-4-yl)(piperidin-2-yl)methanol dihydrochlorid
Übersicht
Beschreibung
NSC23925 is a novel small molecule compound identified for its ability to reverse multidrug resistance in cancer cells. It has shown significant potential in preventing the development of resistance to chemotherapeutic agents, particularly in ovarian cancer and osteosarcoma . This compound works by inhibiting the overexpression of P-glycoprotein, a protein that pumps drugs out of cells, thereby reducing the effectiveness of chemotherapy .
Wissenschaftliche Forschungsanwendungen
NSC23925 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere im Bereich der Onkologie. Es hat sich gezeigt, dass es:
- Die Entwicklung von Multiresistenz bei Eierstockkrebs und Osteosarkom verhindert .
- Die Wirksamkeit von Chemotherapeutika durch Hemmung von P-Glykoprotein verstärkt .
- Die langfristigen klinischen Ergebnisse bei Patienten mit medikamentenresistentem Krebs verbessert .
- Als Werkzeug für die Untersuchung der Mechanismen der Arzneimittelresistenz und der Rolle von P-Glykoprotein in Krebszellen dient .
5. Wirkmechanismus
NSC23925 übt seine Wirkung aus, indem es die Funktion von P-Glykoprotein direkt hemmt, einem Protein, das Medikamente aus Zellen herauspumpt. Durch die Hemmung dieses Proteins erhöht NSC23925 die intrazelluläre Akkumulation von Chemotherapeutika und verstärkt so deren zytotoxische Wirkungen . Die Verbindung stimuliert auch die ATPase-Aktivität von P-Glykoprotein, was ein Phänomen ist, das bei anderen P-Glykoprotein-Inhibitoren beobachtet wird .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: NSC23925 wurde durch ein Hochdurchsatz-Screening-Assay auf Zellbasis identifiziert. Die Verbindung wurde synthetisiert und auf ihre Fähigkeit getestet, P-Glykoprotein zu hemmen und die Multiresistenz umzukehren . Die spezifischen Synthesewege und Reaktionsbedingungen für NSC23925 sind nicht allgemein veröffentlicht, aber sie beinhalten die Verwendung von Chinolin-Derivaten und anderen organischen Synthesetechniken .
Industrielle Produktionsmethoden: Angesichts seines Potenzials als Therapeutikum ist es wahrscheinlich, dass skalierbare Synthesemethoden entwickelt werden, um die Verbindung in größeren Mengen für den klinischen Einsatz zu produzieren .
Analyse Chemischer Reaktionen
Reaktionstypen: NSC23925 geht hauptsächlich Wechselwirkungen mit P-Glykoprotein ein und hemmt dessen Funktion. Unter normalen physiologischen Bedingungen unterliegt es keinen signifikanten Oxidations-, Reduktions- oder Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen: Die Verbindung wird typischerweise in Kombination mit Chemotherapeutika wie Paclitaxel eingesetzt. Sie erhöht die intrazelluläre Akkumulation dieser Medikamente, indem sie die Effluxfunktion von P-Glykoprotein hemmt .
Hauptprodukte, die gebildet werden: Das Hauptprodukt der Wechselwirkung zwischen NSC23925 und P-Glykoprotein ist die Hemmung des Arzneimittelaustritts, was zu erhöhten intrazellulären Konzentrationen von Chemotherapeutika führt .
Wirkmechanismus
NSC23925 exerts its effects by directly inhibiting the function of P-glycoprotein, a protein that pumps drugs out of cells. By inhibiting this protein, NSC23925 increases the intracellular accumulation of chemotherapeutic agents, thereby enhancing their cytotoxic effects . The compound also stimulates the ATPase activity of P-glycoprotein, which is a phenomenon observed in other P-glycoprotein inhibitors .
Vergleich Mit ähnlichen Verbindungen
NSC23925 ist einzigartig in seiner Fähigkeit, P-Glykoprotein spezifisch zu hemmen, ohne andere Arzneimittelresistenzproteine wie MRP oder BCRP zu beeinflussen . Ähnliche Verbindungen umfassen:
- Verapamil: Ein Kalziumkanalblocker, der auch P-Glykoprotein hemmt, aber breitere Auswirkungen auf andere zelluläre Funktionen hat .
- Tariquidar: Ein potenter P-Glykoprotein-Inhibitor, der auf seine Fähigkeit untersucht wurde, die Multiresistenz umzukehren .
- NSC77037: Eine weitere Verbindung, die die P-Glykoprotein-ATPase-Aktivität stimuliert und deren Funktion hemmt, ähnlich wie NSC23925 .
NSC23925 zeichnet sich durch seine selektive Hemmung von P-Glykoprotein und sein Potenzial aus, die Entwicklung von Multiresistenz in Krebszellen zu verhindern .
Eigenschaften
IUPAC Name |
[2-(4-methoxyphenyl)quinolin-4-yl]-piperidin-2-ylmethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2.2ClH/c1-26-16-11-9-15(10-12-16)21-14-18(17-6-2-3-7-19(17)24-21)22(25)20-8-4-5-13-23-20;;/h2-3,6-7,9-12,14,20,22-23,25H,4-5,8,13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWOQHWZXLGPNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(C4CCCCN4)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858474-14-3 | |
| Record name | 858474-14-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[4-chloro-3-[(3-chlorobenzoyl)amino]phenyl]-6-[[7-(hydroxyamino)-7-oxoheptyl]amino]pyridine-3-carboxamide](/img/structure/B609588.png)




